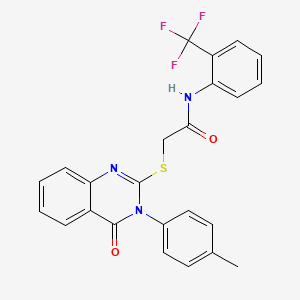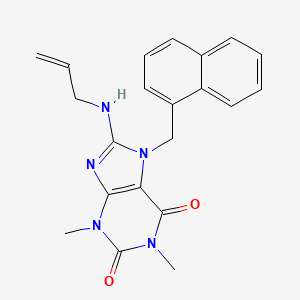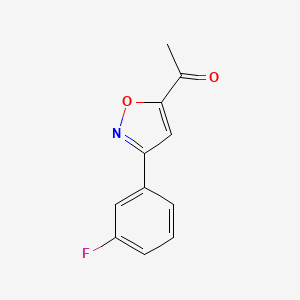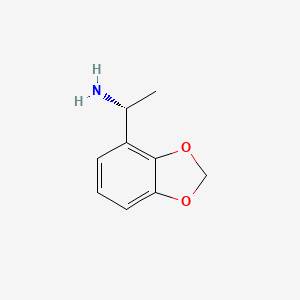![molecular formula C25H19N3O3S B12049666 (5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12049666.png)
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-(4-エトキシフェニル)-5-(3-フェノキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、チアゾロトリアゾール誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
(5E)-2-(4-エトキシフェニル)-5-(3-フェノキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、4-エトキシベンズアルデヒドと3-フェノキシベンズアルデヒドを塩基の存在下で縮合させて、中間体のベンジリデン化合物を生成することです。この中間体は、次にチオセミカルバジドと適切な触媒と反応させて、チアゾロトリアゾール環系を形成します。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために最適化された反応条件が含まれる場合があります。溶媒抽出、再結晶、クロマトグラフィーなどの技術は、最終生成物を精製するために頻繁に使用されます。自動反応器や連続フローシステムを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(5E)-2-(4-エトキシフェニル)-5-(3-フェノキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、ハロゲン原子が他の求核剤で置き換わる可能性のあるフェニル環で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。
置換: ハロゲン化誘導体、アミンまたはチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により対応するケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学的研究の応用
(5E)-2-(4-エトキシフェニル)-5-(3-フェノキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗がん剤としての可能性について調査されています。
医学: 抗炎症作用や鎮痛作用など、治療特性について検討されています。
産業: 特定の電子または光学的特性を持つ先進材料の開発に使用されています。
作用機序
(5E)-2-(4-エトキシフェニル)-5-(3-フェノキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、炎症または細胞増殖に関与する特定の酵素の活性を阻害することにより、抗炎症作用または抗がん作用を発揮する可能性があります。
類似の化合物との比較
類似の化合物
酢酸エチル: 有機合成で使用される、同様の官能基を持つより単純な化合物。
ジシラン架橋構造: 独特の電子特性を持つ有機ケイ素化合物。
独自性
(5E)-2-(4-エトキシフェニル)-5-(3-フェノキシベンジリデン)[1,3]チアゾロ[3,2-b][1,2,4]トリアゾール-6(5H)-オンは、その複雑な構造と、チアゾール環とトリアゾール環の両方の存在により、独特の生物学的および化学的特性を付与します。
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar functional groups.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
(5E)-2-(4-ethoxyphenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its complex structure and the presence of both thiazole and triazole rings, which confer distinct biological and chemical properties
特性
分子式 |
C25H19N3O3S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(5E)-2-(4-ethoxyphenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H19N3O3S/c1-2-30-19-13-11-18(12-14-19)23-26-25-28(27-23)24(29)22(32-25)16-17-7-6-10-21(15-17)31-20-8-4-3-5-9-20/h3-16H,2H2,1H3/b22-16+ |
InChIキー |
ROOZCOBWHOVIBW-CJLVFECKSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)OC5=CC=CC=C5)/SC3=N2 |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC5=CC=CC=C5)SC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)




![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12049606.png)


![3-hydroxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049643.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid, AldrichCPR](/img/structure/B12049657.png)
![methyl 4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate](/img/structure/B12049658.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12049661.png)
